REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Br:13])=[C:4]([CH:9]=[C:10]([Cl:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[O:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>ClCCCl.O>[Br:13][C:3]1[C:2]([NH:1][CH:17]2[CH2:18][CH2:19][O:14][CH2:15][CH2:16]2)=[CH:11][C:10]([Cl:12])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6] |f:3.4,5.6|
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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NC=1C(=C(C(=O)OC)C=C(C1)Cl)Br
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Name
|
|
Quantity
|
0.7 mL
|
Type
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reactant
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Smiles
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O1CCC(CC1)=O
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
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Smiles
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ClCCCl
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Name
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|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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After stirring for 20 h
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Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×30 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC (25 g silica, Isolute cartridge, gradient of eluents; 9:1 Heptane:EtOAc to 8:2 Heptane:EtOAc)
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OC)C=C(C=C1NC1CCOCC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 903 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |